molecular formula C21H21NO6 B11158276 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid

1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid

Cat. No.: B11158276
M. Wt: 383.4 g/mol
InChI Key: RISFVYSCNUHJFS-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid is a complex organic compound with a unique structure that combines a furochromenone core with a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors

    Formation of the Furochromenone Core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions to form the furochromenone ring system.

    Introduction of the Piperidine Carboxylic Acid Moiety: This step involves the acylation of the furochromenone core with a piperidine derivative, typically using reagents such as acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

1-[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.

    Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromenone derivatives and piperidine carboxylic acids, such as:

Uniqueness

1-[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid is unique due to its specific combination of the furochromenone core and piperidine carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

1-[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C21H21NO6/c1-11-10-27-17-9-18-14(7-13(11)17)12(2)15(21(26)28-18)8-19(23)22-6-4-3-5-16(22)20(24)25/h7,9-10,16H,3-6,8H2,1-2H3,(H,24,25)

InChI Key

RISFVYSCNUHJFS-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCCC4C(=O)O)C

Origin of Product

United States

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